![molecular formula C27H45NO3 B1662586 (Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide CAS No. 616884-63-0](/img/structure/B1662586.png)

(Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide

Vue d'ensemble

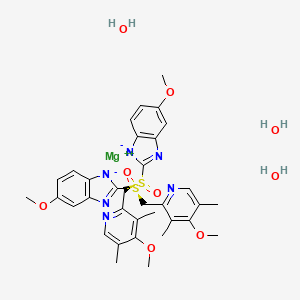

Description

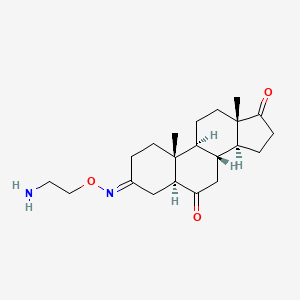

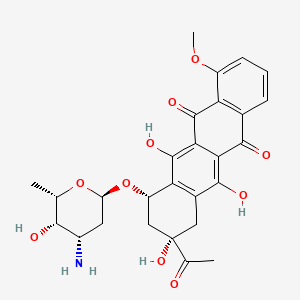

what is '(Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide'? (Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide is a type of fatty acid amide. It is a derivative of oleic acid and is used in the synthesis of drugs and other compounds. the use of '(Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide' (Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide is a type of fatty acid amide that is used in the production of various cosmetic products, such as lotions, creams, and shampoos. It acts as an emollient, providing a smooth, soft, and non-greasy feel to the skin. It also helps to protect the skin from environmental damage, and can help to reduce the appearance of wrinkles and fine lines. Additionally, it can help to improve the skin’s moisture retention and elasticity, making it a popular ingredient in anti-aging products. the chemistry of '(Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide' The molecular formula of (Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide is C26H37NO3. This compound belongs to the family of organic compounds known as fatty amides. It is composed of a carboxamide group linked to a fatty acid chain. The carboxamide group is composed of a carbon atom double-bonded to an oxygen atom and single-bonded to an amine group (NH2). The fatty acid chain is composed of an 18-carbon chain with one double bond and one single bond. The major chemical reactions involving (Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide include hydrolysis, oxidation, and esterification. Hydrolysis is the reaction of the compound with water to form the corresponding carboxylic acid and amine. Oxidation is the reaction of the compound with an oxidizing agent, such as hydrogen peroxide, to form the corresponding aldehyde or ketone. Esterification is the reaction of the compound with an alcohol to form the corresponding ester. the biochemical/physical effects of '(Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide' (Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide is a synthetic compound that has been studied for its potential to reduce inflammation and pain. Biochemical Effects: This compound has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been found to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins which are involved in inflammation and pain. Physical Effects: In animal studies, this compound has been found to reduce inflammation and pain in the joints. It has also been found to reduce swelling and improve mobility in animals with arthritis. Additionally, this compound has been shown to reduce inflammation of the skin and reduce symptoms of eczema. the benefits of '(Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide' 1. Anti-inflammatory Properties: (Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide has been shown to have anti-inflammatory properties, making it a potential treatment for conditions such as arthritis and inflammatory bowel disease. 2. Antioxidant Activity: This compound has also been found to possess antioxidant activity, which can help protect cells from oxidative damage and reduce the risk of certain diseases. 3. Neuroprotective Properties: This compound has been found to have neuroprotective properties, which may help protect the brain from damage caused by free radicals. 4. Cardioprotective Effects: (Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide has been found to have cardioprotective effects, which may help protect the heart from damage caused by oxidative stress. the related research of '(Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide' The research related to (Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide can be divided into two areas: chemical synthesis and biological activity. Chemical Synthesis: The synthesis of (Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide has been studied by several researchers. A synthesis route involving the reaction of octadec-9-enamide with 3-(4-hydroxyphenyl)propionic acid has been reported. Other routes have also been studied, such as the reaction of octadec-9-enamide with 1-hydroxy-3-(4-hydroxyphenyl)propane-2-ol. Biological Activity: The biological activity of (Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide has been studied in several areas. It has been reported to possess anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, it has been reported to have potential use as an anti-angiogenic agent.

Applications De Recherche Scientifique

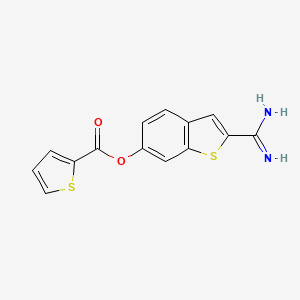

Inhibition of Anandamide Uptake

OMDM-2 is a potent inhibitor of cellular anandamide uptake . Anandamide is a neurotransmitter that plays a crucial role in pain, depression, appetite, memory, and fertility. By inhibiting its uptake, OMDM-2 can potentially enhance the effects of anandamide, providing therapeutic benefits in these areas .

Cannabinoid Research

OMDM-2 is used in cannabinoid research, particularly in the study of CB1 and CB2 receptors . These receptors are part of the endocannabinoid system, which plays a key role in regulating mood, pain sensation, appetite, and memory.

Neuroscience Research

OMDM-2 is also used in neuroscience research . Given its role in modulating the endocannabinoid system, it can be used to study neurological disorders and conditions where this system is implicated.

Metabolic Stability

OMDM-2 is metabolically stable , making it a useful compound in pharmacokinetic studies. Its stability ensures that it remains in the system for a sufficient duration to exert its effects.

Negligible Effects on CB1 Receptor and TRPV1

OMDM-2 has negligible effects on the CB1 receptor and TRPV1 . This makes it a selective tool for studying the effects of anandamide uptake inhibition without the confounding effects of CB1 receptor or TRPV1 activation.

Mécanisme D'action

OMDM-2, also known as (Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide, is a potent, selective, and metabolically stable compound . This article will cover the target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment of OMDM-2.

Target of Action

OMDM-2 primarily targets the endocannabinoid system (ECS) . The ECS is composed of endogenous cannabinoids, components involved in their synthesis, transport, and degradation, and a variety of cannabinoid receptors . OMDM-2 is a potent inhibitor of anandamide cellular uptake (ACU) .

Mode of Action

OMDM-2 inhibits the cellular uptake of anandamide, a key endocannabinoid . This inhibition increases the concentration of anandamide in the synaptic cleft, enhancing its interaction with cannabinoid receptors . OMDM-2 shows poor affinity for either CB1 or CB2 receptors in rat brain and spleen membranes .

Biochemical Pathways

The primary biochemical pathway affected by OMDM-2 is the endocannabinoid signaling pathway . By inhibiting the uptake of anandamide, OMDM-2 increases the availability of anandamide to interact with cannabinoid receptors, thereby modulating the endocannabinoid signaling pathway .

Pharmacokinetics

OMDM-2 is metabolically stable . It shows poor affinity for CB1 and CB2 receptors, and has almost no activity at vanilloid receptors

Result of Action

The inhibition of anandamide uptake by OMDM-2 leads to an increase in anandamide levels in the synaptic cleft . This results in enhanced endocannabinoid signaling, which can have various effects depending on the specific physiological context . For example, in one study, the highest dose of OMDM-2 significantly increased the threshold frequency required for medial forebrain bundle intracranial self-stimulation .

Propriétés

IUPAC Name |

(Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(31)28-25(23-29)22-24-18-20-26(30)21-19-24/h9-10,18-21,25,29-30H,2-8,11-17,22-23H2,1H3,(H,28,31)/b10-9-/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDMLAQPOAVWNH-HAAQQRBASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@H](CC1=CC=C(C=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide | |

CAS RN |

616884-63-0 | |

| Record name | OMDM-2 cpd | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0616884630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OMDM-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8GQN2QT3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

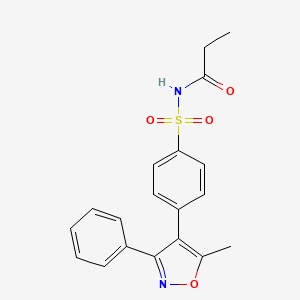

Q1: What is the primary mechanism of action of (Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide (OMDM-2)?

A1: OMDM-2 acts as an endocannabinoid reuptake inhibitor. [, , ] This means it prevents the reabsorption of endocannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG) back into cells, leading to increased levels of these signaling molecules in the synaptic cleft. [, ] This enhanced endocannabinoid signaling can then influence various physiological processes.

Q2: How does the structure of OMDM-2 contribute to its activity as an endocannabinoid reuptake inhibitor?

A2: While specific structure-activity relationship (SAR) studies for OMDM-2 are limited in the provided research, some insights can be drawn. A study comparing various N-alkylamides suggests that the presence of a 9Z,12Z double-bond system in the linoleoyl group might play a crucial role in mimicking the arachidonoyl moiety of endocannabinoids, contributing to the cannabimimetic effects. [] This structural similarity could be a key factor in OMDM-2's ability to interact with endocannabinoid transport mechanisms.

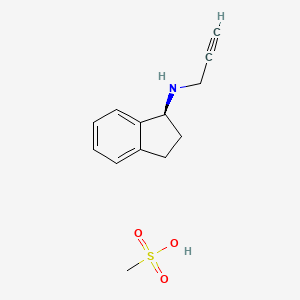

Q3: What are the potential therapeutic applications being investigated for OMDM-2?

A3: Research suggests potential applications for OMDM-2 in various areas:

- Cancer: OMDM-2 has demonstrated antitumor potential both alone and in combination with existing chemotherapeutic drugs. [, ] It shows synergistic effects with curcumin in human breast cancer and glioblastoma cells. [, ] Additionally, it exhibits antiangiogenic properties in a murine model of Ehrlich ascites carcinoma, suggesting its potential as an anticancer agent by inhibiting tumor blood vessel formation. []

- Sleep Disorders: Studies in rats show that OMDM-2 administration promotes sleep and reduces extracellular dopamine levels. [] This indicates a potential for treating sleep disorders, though further research is needed to confirm this effect in humans.

Q4: Are there any known sex-specific effects of OMDM-2 in preclinical models?

A4: Interestingly, studies in maternally deprived rat pups reveal sex-dependent effects of OMDM-2. While it reduces stress-induced neuronal degeneration and glial cell changes in male pups, these effects are not as pronounced in females. [, ] This highlights the importance of considering sex as a biological variable in future research on OMDM-2 and its therapeutic applications.

Q5: Does OMDM-2 exhibit any off-target effects?

A5: One study revealed that OMDM-2 administration could reduce social interaction in rodents. [] While the underlying mechanism remains unclear, it suggests potential off-target effects that warrant further investigation, especially considering potential therapeutic applications in psychiatric conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide](/img/structure/B1662523.png)